![molecular formula C7H6ClN3S B12968311 7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The inclusion of chlorine and methyl groups in the structure enhances its chemical properties, making it a compound of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine typically involves the reaction of 2,5-dimethylthiazole with a chlorinating agent. One common method is the reaction of 2,5-dimethylthiazole with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2,5-dimethylthiazole
Chlorinating Agent: Phosphorus oxychloride (POCl3)
Reaction Conditions: Reflux
The reaction yields this compound as the main product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction of the compound can lead to the formation of different thiazolo[4,5-d]pyrimidine derivatives with varied biological activities.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidine derivatives, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine: Known for its anticancer activity.
5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione: Exhibits antibacterial properties.
Thiazolo[4,5-d]pyrimidine derivatives: Various derivatives with different substituents have been studied for their biological activities
Uniqueness
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and methyl groups enhances its reactivity and potential therapeutic applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C7H6ClN3S |
|---|---|
Peso molecular |
199.66 g/mol |
Nombre IUPAC |
7-chloro-2,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3S/c1-3-9-6(8)5-7(10-3)11-4(2)12-5/h1-2H3 |
Clave InChI |
MUFYNOOSBZZFJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=N1)Cl)SC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


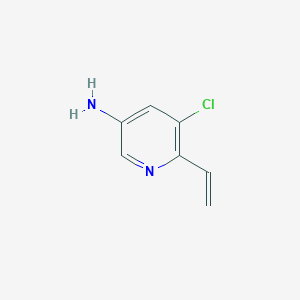
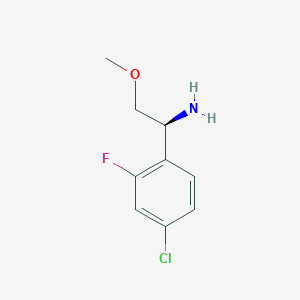

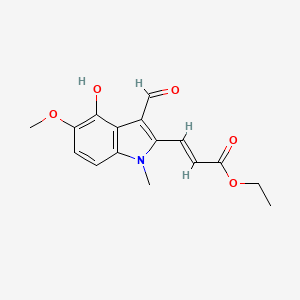
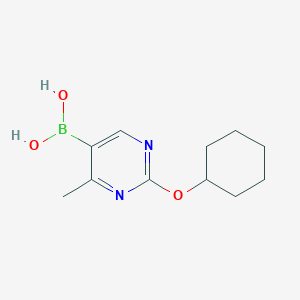
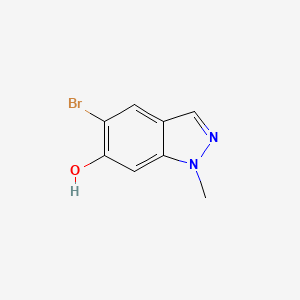
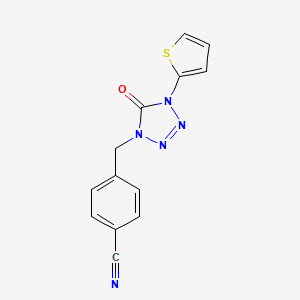


![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
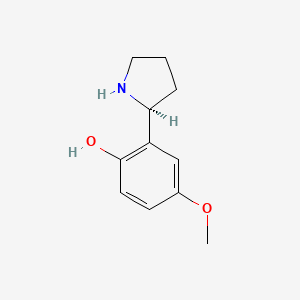
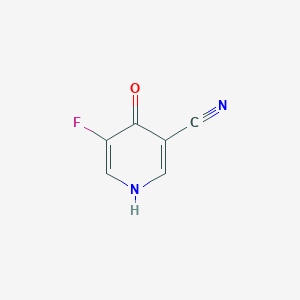
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
